molecular formula C9H16BrNO B030011 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy CAS No. 76893-32-8

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

Cat. No.: B030011
CAS No.: 76893-32-8
M. Wt: 234.13 g/mol
InChI Key: CGDZKGTWKIGMNM-UHFFFAOYSA-N
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Description

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a chemical compound with the molecular formula C9H15BrNO. It is known for its role as an intermediate in the production of spin-labeled compounds, which are used in various research applications, particularly in the field of proteomics .

Preparation Methods

The synthesis of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves the bromination of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods often involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst to achieve high yields and purity .

Chemical Reactions Analysis

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as an intermediate in the synthesis of spin-labeled compounds, which are used in electron paramagnetic resonance (EPR) spectroscopy to study molecular structures and dynamics.

    Biology: The compound is used to label biomolecules, such as proteins and nucleic acids, to investigate their interactions and functions.

    Medicine: Spin-labeled compounds derived from this chemical are used in medical research to study the mechanisms of diseases and the effects of potential therapeutic agents.

    Industry: It is used in the production of various chemical products and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its ability to form stable radicals. The bromomethyl group can undergo homolytic cleavage to generate a radical species, which can then participate in various radical-mediated reactions. These reactions are crucial for the formation of spin-labeled compounds and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the spin-labeled compound .

Comparison with Similar Compounds

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is unique due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

3-(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDZKGTWKIGMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570566
Record name 3-(Bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76893-32-8
Record name 3-(Bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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